{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol
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Overview
Description
The compound is a complex organic molecule that contains several functional groups. It includes a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an ethoxy group (an ethyl group attached to an oxygen atom), and a methanol group (a methyl group attached to a hydroxyl group). It also contains bromo and chlorobenzyl groups, which are halogens attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromo and chlorobenzyl groups might be introduced through halogenation, a reaction that involves the substitution of a hydrogen atom on the benzene ring with a halogen . The ethoxy group could be introduced through a reaction called etherification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the halogens and the ethoxy group. Halogens are often quite reactive, and the ethoxy group could potentially participate in reactions that form or break ether bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups on the benzene ring. Factors such as polarity, molecular weight, and the presence of halogens would all influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization
Total Synthesis of Biologically Active Compounds The compound (3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl) methanol and its derivatives have been synthesized in multiple studies for various biological activities. Akbaba et al. (2010) achieved the total synthesis of a biologically active natural product, starting from (3-bromo-4,5-dimethoxyphenyl) methanol, a compound structurally related to the one , showcasing the synthetic pathways involved in crafting such complex molecules (Akbaba et al., 2010).
Facile Synthesis of Enantiomerically Pure Compounds Similarly, Zhang et al. (2014) developed a 7-step synthesis process for enantiomerically pure compounds, starting from a compound structurally similar to (3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl) methanol. This process is characterized by its cost-effectiveness, scalability, and the ability to produce individual enantiomers with high purity (Zhang et al., 2014).
Biological and Chemical Properties
Antibacterial Properties of Marine Red Algae Derivatives Compounds structurally related to (3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl) methanol have been isolated from marine red algae, demonstrating significant antibacterial properties. Xu et al. (2003) isolated two bromophenols from the marine alga Rhodomela confervoides, indicating their potent antibacterial activity against various strains of bacteria (Xu et al., 2003).
Antioxidant Activity of Marine Red Algae Derivatives Li et al. (2011) isolated and identified a total of 19 naturally occurring bromophenols from the marine red alga Rhodomela confervoides. These compounds, including novel ones, exhibited potent free radical scavenging activities, suggesting their potential as natural antioxidants (Li et al., 2011).
Chemical Applications
Synthesis and Characterization of Novel Polythiophenes Tapia et al. (2010) synthesized new copolymers of thiophenes containing azobenzene moieties, starting from 3-bromo-4-methylthiophene, a compound structurally akin to the one . These copolymers were characterized for their thermal, optical, and electrochemical properties, indicating their potential applications in various fields (Tapia et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
[3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrCl2O3/c1-2-21-15-7-11(8-20)5-12(17)16(15)22-9-10-3-4-13(18)14(19)6-10/h3-7,20H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSIPIDWPYJKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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